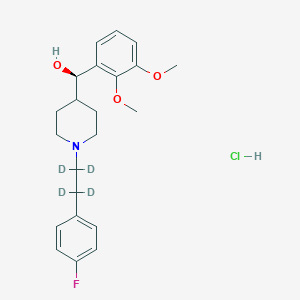

Volinanserin-d4 Hydrochloride Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTCZHOIXUDOLR-XBZIDIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])N2CCC(CC2)[C@H](C3=C(C(=CC=C3)OC)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Volinanserin-d4 hydrochloride salt chemical properties

An In-Depth Technical Guide to Volinanserin-d4 Hydrochloride Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical tool for researchers in pharmacology and drug development. We will delve into its chemical properties, synthesis, mechanism of action, and, most importantly, its application as an internal standard in advanced analytical methodologies. This document is intended for scientists and professionals who require a deep, practical understanding of this deuterated compound.

Introduction: The Significance of Volinanserin and its Deuterated Analog

Volinanserin, also known by its developmental code MDL-100,907, is a well-characterized and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It exhibits a strong binding affinity (Ki) of approximately 0.36 nM and demonstrates over 300-fold selectivity for the 5-HT2A receptor compared to other serotonergic receptors (like 5-HT2C), as well as α1-adrenergic and dopamine D2 receptors.[1][4][5] This high specificity has made Volinanserin an invaluable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor, which is implicated in conditions such as psychosis, insomnia, and depression.[1][6][7][8]

This compound is the deuterium-labeled form of the parent compound, formulated as a hydrochloride salt to improve handling and solubility.[5][9][10] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5][11]

The Rationale for Deuteration:

The substitution of hydrogen with deuterium is a strategic modification with two primary benefits in pharmaceutical science:

-

Altering Metabolic Profiles: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile.[11][12]

-

Serving as an Ideal Internal Standard: For quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs are the gold standard.[13][14] They are chemically almost identical to the non-labeled analyte, meaning they behave similarly during sample extraction and chromatographic separation. However, their increased mass allows them to be distinguished by the mass spectrometer.[5][14][15] This co-eluting, mass-differentiated standard enables precise correction for matrix effects and procedural variability, ensuring highly accurate and reproducible quantification.[14][15]

This compound is primarily utilized in the second context, serving as a superior internal standard for the accurate measurement of Volinanserin in complex biological matrices.[5][16]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Name | (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol hydrochloride | [5][10] |

| CAS Number | 1217617-73-6 | [5][9][17] |

| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |

| Molecular Weight | 413.95 g/mol | [5][18] |

| Appearance | White to yellow crystalline solid | [17][19] |

| Storage | -20°C, protected from light and moisture | [4][19] |

| Stability | ≥ 4 years under proper storage conditions (for parent compound) | [19] |

| Solubility | Organic Solvents: Soluble in Dimethylformamide (DMF, ~25 mg/ml), Ethanol (~20 mg/ml), and Dimethyl Sulfoxide (DMSO, ~15 mg/ml). Aqueous Solvents: Sparingly soluble in aqueous buffers; slightly soluble in water. For aqueous solutions, first dissolve in an organic solvent like DMF and then dilute with the buffer. | [16][19] |

Synthesis and Structural Elucidation

The synthesis of Volinanserin is a multi-step process that requires precise stereochemical control to yield the active (R)-enantiomer. The introduction of deuterium is performed on a suitable precursor during this pathway.

Generalized Synthesis Pathway for Volinanserin:

-

Starting Material Protection: The synthesis often begins with a piperidine derivative, such as ethyl isonipecotate, which is protected with a Boc (tert-butyloxycarbonyl) group.[2][20]

-

Weinreb Amide Formation: The protected intermediate is converted to a Weinreb amide. This functional group is an excellent precursor for the subsequent ketone synthesis, as it resists over-addition of the organometallic reagent.[2][20]

-

Ketone Synthesis: The Weinreb amide reacts with the Grignard or organolithium reagent derived from 1,2-dimethoxybenzene to form the corresponding ketone.[2]

-

Stereoselective Reduction: The ketone is reduced to a secondary alcohol. This step is critical for establishing the correct stereochemistry.

-

Chiral Resolution: The resulting racemic alcohol is resolved to isolate the desired (R)-(+)-enantiomer.[2]

-

Deprotection and Alkylation: The Boc protecting group is removed, and the secondary amine on the piperidine ring is alkylated. For Volinanserin-d4, this alkylation is performed using a deuterated 4-fluorophenethyl bromide or a similar electrophile, which introduces the four deuterium atoms onto the ethyl bridge.[2]

-

Salt Formation: The final free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Pharmacology and Mechanism of Action

The pharmacological activity of Volinanserin-d4 is identical to that of its non-deuterated counterpart. Its primary mechanism of action is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[21][22]

Mechanism of Antagonism:

-

Binding: Volinanserin binds with high affinity to the 5-HT2A receptor, physically occupying the binding site.[1][4]

-

Inhibition: This occupation prevents the endogenous neurotransmitter, serotonin, from binding and activating the receptor.[22]

-

Signal Transduction Blockade: By preventing serotonin binding, Volinanserin blocks the Gq/G11 signaling cascade typically initiated by 5-HT2A receptor activation. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium and activate protein kinase C (PKC).

-

Physiological Consequence: The blockade of this excitatory pathway in key brain regions, such as the prefrontal cortex, is thought to mediate the antipsychotic, anti-hallucinogenic, and sleep-promoting effects observed with 5-HT2A antagonists.[6][7][21][23]

Application in Analytical Methodologies

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Volinanserin in biological samples. The use of a stable isotope-labeled IS is mandated by regulatory bodies for bioanalytical method validation for its ability to ensure the highest level of accuracy and precision.

Causality Behind Using a Deuterated IS:

-

Correction for Extraction Inefficiency: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some analyte may be lost. Because the IS is added at the beginning and has nearly identical chemical properties, it will be lost at the same proportion as the analyte. The final analyte/IS ratio remains constant, correcting for this loss.

-

Correction for Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix (salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. The deuterated IS co-elutes with the analyte and experiences the exact same suppression or enhancement, making the analyte/IS ratio a reliable measure, independent of matrix effects.[14]

Experimental Protocol: Quantification of Volinanserin in Human Plasma via LC-MS/MS

This protocol provides a validated, step-by-step methodology for a typical bioanalytical workflow.

1. Materials and Reagents:

-

Volinanserin reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Volinanserin and Volinanserin-d4 HCl in methanol or DMSO.

-

Working Standard Solutions: Serially dilute the Volinanserin stock solution with 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.1 to 100 ng/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the Volinanserin-d4 stock solution with 50:50 acetonitrile/water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (10 ng/mL) to each tube and briefly vortex. This step is crucial; the IS must be added before precipitation to account for all subsequent variability.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

MRM Transitions:

-

Volinanserin: Q1: 374.2 -> Q3: 152.1 (Proposed transition based on structure)

-

Volinanserin-d4: Q1: 378.2 -> Q3: 152.1 (The fragment ion remains the same as deuterium is on the other part of the molecule)

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Volinanserin) and the internal standard (Volinanserin-d4).

-

Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Use a weighted (1/x²) linear regression.

-

Determine the concentration of unknown samples by interpolating their PAR values from the calibration curve.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Volinanserin-d4 Hydrochloride Salt_北京科量技术有限公司 [gjbzwzw.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. benchchem.com [benchchem.com]

- 15. texilajournal.com [texilajournal.com]

- 16. 1217617-73-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 17. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 18. scbt.com [scbt.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 22. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 23. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Modulator: A Technical Guide to the Mechanism of Action of Volinanserin-d4 Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanism of Volinanserin-d4 hydrochloride salt, a critical tool in neuropharmacology research. We will dissect its interaction with the serotonin 2A receptor, the subsequent impact on intracellular signaling, and the rationale for the use of its deuterated form in scientific investigation. This document is intended to serve as a comprehensive technical resource, blending established scientific principles with practical insights for researchers in the field.

Introduction: The Significance of Volinanserin and the Role of Deuteration

Volinanserin, also known as MDL 100,907, is a highly potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its remarkable selectivity has established it as a gold-standard pharmacological tool for elucidating the diverse physiological and pathological roles of the 5-HT2A receptor.[1] Although investigated in clinical trials for conditions such as schizophrenia and insomnia, it was never brought to market.[1][3][4][5][6]

The subject of this guide, this compound, is a deuterated analog of Volinanserin.[7] Deuterium is a stable, non-radioactive isotope of hydrogen.[8] The substitution of hydrogen with deuterium atoms in a drug molecule, a process known as deuteration, can offer significant advantages in pharmaceutical research and development.[9][10][11] While deuteration can sometimes be employed to alter the metabolic profile of a drug, in the context of Volinanserin-d4, its primary utility lies in its application as an internal standard for analytical methods like mass spectrometry.[7][9] The increased mass of the deuterated molecule allows for its clear differentiation from the non-deuterated form, enabling precise quantification in biological samples.[9][12] For the purpose of understanding its mechanism of action at the receptor level, the pharmacological properties of Volinanserin-d4 are considered to be functionally identical to those of its non-deuterated counterpart.

Core Mechanism of Action: High-Affinity Antagonism of the 5-HT2A Receptor

The primary mechanism of action of Volinanserin is its highly selective and potent antagonism of the 5-HT2A receptor.[1][2][13] This receptor is a G protein-coupled receptor (GPCR) that belongs to the serotonin receptor family.[14]

Key Characteristics of Volinanserin's Interaction with the 5-HT2A Receptor:

-

High Affinity: Volinanserin exhibits a very high affinity for the 5-HT2A receptor, with a reported Ki value of approximately 0.36 nM.[2][7][15] The Ki, or inhibition constant, represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand, serotonin. A lower Ki value indicates a higher binding affinity.

-

Exceptional Selectivity: A defining feature of Volinanserin is its remarkable selectivity for the 5-HT2A receptor. It shows a 300-fold greater affinity for the 5-HT2A receptor compared to other related receptors such as the 5-HT1c (now known as 5-HT2C), alpha-1 adrenergic, and dopamine D2 receptors.[2][7][15] This high selectivity minimizes off-target effects and makes it an invaluable tool for isolating and studying 5-HT2A receptor-mediated processes.

-

Antagonism and Potential Inverse Agonism: As an antagonist, Volinanserin binds to the 5-HT2A receptor and blocks the binding of the endogenous agonist, serotonin. This prevents the receptor from being activated and initiating its downstream signaling cascade.[13][16] Furthermore, many 5-HT2A receptor antagonists, and indeed the receptor itself, exhibit constitutive activity, meaning they can signal in the absence of an agonist.[17][18] Ligands that reduce this basal signaling are termed inverse agonists.[5] While Volinanserin is broadly classified as an antagonist, it is plausible that it also possesses inverse agonist properties, a characteristic common to many drugs in its class.[5]

| Property | Value | Significance |

| Target Receptor | Serotonin 2A (5-HT2A) | A key modulator of various central nervous system functions.[14] |

| Binding Affinity (Ki) | ~0.36 nM | Indicates very strong binding to the 5-HT2A receptor.[2][7][15] |

| Selectivity | ~300-fold over 5-HT2C, α1-adrenergic, and D2 receptors | Minimizes off-target effects, allowing for precise study of 5-HT2A receptor function.[2][7][15] |

| Functional Activity | Antagonist / Potential Inverse Agonist | Blocks serotonin-induced signaling and may reduce basal receptor activity.[5][13][16][17] |

The 5-HT2A Receptor Signaling Pathway and its Modulation by Volinanserin

The 5-HT2A receptor primarily exerts its effects by coupling to the Gq/G11 family of G proteins.[13][14] The binding of an agonist, such as serotonin, initiates a conformational change in the receptor, leading to the activation of this signaling cascade. Volinanserin, by blocking agonist binding, prevents these downstream events.

The Canonical 5-HT2A Signaling Cascade:

-

Gq/G11 Activation: Upon agonist binding, the 5-HT2A receptor activates its associated Gq/G11 protein.[13]

-

Phospholipase C (PLC) Stimulation: The activated alpha subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).[9][13]

-

Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][9][13]

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][9][13]

-

DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).[9][13]

-

These events lead to a cascade of further cellular responses, including the phosphorylation of various proteins, which ultimately mediate the physiological effects of 5-HT2A receptor activation.

Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity using a Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound, such as Volinanserin, for the human 5-HT2A receptor. The principle of this assay is the competition between a radiolabeled ligand (e.g., [3H]ketanserin) and an unlabeled test compound for binding to the receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from a region with high 5-HT2A receptor density (e.g., rodent frontal cortex).

-

Radioligand: [3H]ketanserin (a well-characterized 5-HT2A antagonist).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4.

-

Unlabeled Ligands: this compound (test compound) and a known 5-HT2A antagonist for determining non-specific binding (e.g., unlabeled ketanserin).

-

96-well Filter Plates: GF/B or GF/C filter plates pre-treated with 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

-

Vacuum Manifold.

Experimental Procedure:

-

Membrane Preparation:

-

Thaw the cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Dilute the membrane preparation in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.

-

Competition Binding Wells: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of Volinanserin-d4.

-

-

Determine the IC50 Value:

-

The IC50 is the concentration of Volinanserin-d4 that inhibits 50% of the specific binding of [3H]ketanserin. This value is determined from the competition curve using non-linear regression analysis.

-

-

Calculate the Ki Value:

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Conclusion: A Precisely Targeted Molecular Probe

This compound, by virtue of its parent compound's high affinity and selectivity, serves as an exceptional tool for the investigation of 5-HT2A receptor pharmacology. Its mechanism of action is centered on its ability to potently block the canonical Gq/G11 signaling pathway initiated by serotonin, thereby preventing the generation of key second messengers and subsequent cellular responses. The inclusion of deuterium atoms provides a crucial analytical advantage, enabling its use as a reliable internal standard for accurate quantification. A thorough understanding of its mechanism of action is paramount for the design of robust experiments and the accurate interpretation of data in the ongoing quest to unravel the complexities of the serotonergic system in health and disease.

References

-

Wikipedia. Volinanserin. [Link]

-

Wikipedia. 5-HT2A receptor. [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

deutraMed. How using deuterium in pharmaceuticals is gaining momentum. [Link]

-

NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

-

PubMed. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. [Link]

-

PMC. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. [Link]

-

ClinicalTrials.gov. Efficacy and Safety of Volinanserin on Sleep Maintenance Insomnia - Polysomnographic Study. [Link]

-

PMC. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

Taylor & Francis. Volinanserin – Knowledge and References. [Link]

-

PubMed. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. [Link]

-

PMC. Role of 5-HT2A receptor antagonists in the treatment of insomnia. [Link]

-

ResearchGate. The selective 5-HT2AR antagonist volinanserin increases heroin... [Link]

-

MedPath. Efficacy an Safety of Volinanserin on Sleep Maintenance Insomnia With a Sub-study on Stable Type II Diabetes Mellitus. [Link]

-

PMC. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. [Link]

-

Patsnap Synapse. Volinanserin - Drug Targets, Indications, Patents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. innoprot.com [innoprot.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Indispensable Role of Volinanserin-d4 Hydrochloride Salt in Modern Pharmacological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Volinanserin-d4 hydrochloride salt, a critical tool in contemporary pharmacological and bioanalytical research. We will delve into the fundamental principles that make this isotopically labeled compound an invaluable asset, moving beyond a superficial description to explore the causality behind its applications. This document is structured to provide not only a theoretical understanding but also practical, field-proven insights into its use, particularly as an internal standard in quantitative bioanalysis.

Foundational Understanding: The Pharmacology of Volinanserin and the Significance of Deuteration

To appreciate the utility of this compound, one must first understand the pharmacological profile of its non-deuterated counterpart, Volinanserin. Also known by its developmental code MDL-100,907, Volinanserin is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It exhibits a high binding affinity for this receptor, with a Ki value of 0.36 nM, and demonstrates over 300-fold selectivity for the 5-HT2A receptor compared to other receptors like the 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[4][5][6] This high selectivity has made Volinanserin a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor in processes such as psychosis, sleep regulation, and the effects of hallucinogens.[1][7]

The "d4" in this compound signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8] This isotopic labeling is the key to its specialized use in research. While chemically almost identical to Volinanserin, the increased mass of the deuterium atoms imparts a distinct mass spectrometric signature.[9][] This seemingly subtle modification does not typically alter the compound's biological activity, allowing it to serve as an ideal tracer and internal standard in complex biological matrices.[11][12]

Core Application: The Gold Standard for Quantitative Bioanalysis

The principal application of this compound in a research setting is as an internal standard for the accurate quantification of Volinanserin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[13]

The Rationale for Isotope-Labeled Internal Standards

In quantitative bioanalysis, numerous factors can introduce variability and affect the accuracy of measurements. These include inconsistencies in sample extraction, matrix effects (whereby components of the biological sample interfere with the ionization of the analyte), and fluctuations in instrument performance.[14] An internal standard is a compound of known concentration that is added to all samples (including calibration standards and quality controls) before any processing steps. By comparing the signal of the analyte (Volinanserin) to the signal of the internal standard (Volinanserin-d4), researchers can correct for these sources of error.

A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[15][16] This means it will behave similarly during sample preparation and chromatographic separation, and it will experience similar matrix effects. However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer. This co-elution and similar ionization behavior lead to highly accurate and precise quantification.

Workflow and Experimental Protocol: Quantification of Volinanserin in Plasma using LC-MS/MS with Volinanserin-d4 as an Internal Standard

This section provides a detailed, step-by-step methodology for a typical bioanalytical workflow.

Experimental Workflow Diagram

Caption: A typical bioanalytical workflow for the quantification of Volinanserin using Volinanserin-d4 as an internal standard.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Standards:

-

Prepare a primary stock solution of Volinanserin and this compound in a suitable solvent (e.g., methanol or DMSO).

-

From the primary stock solutions, prepare a series of working standard solutions of Volinanserin at known concentrations.

-

Prepare a working solution of the internal standard (Volinanserin-d4) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/quality control), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both Volinanserin and Volinanserin-d4 (Multiple Reaction Monitoring - MRM). The exact mass transitions would need to be determined empirically but would differ by approximately 4 m/z units.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Volinanserin) and the internal standard (Volinanserin-d4).

-

Calculate the peak area ratio (Volinanserin peak area / Volinanserin-d4 peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Volinanserin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Broader Research Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Beyond its role as an internal standard, this compound can also be employed in more advanced DMPK studies.

Metabolite Identification and Pathway Elucidation

By administering a mixture of deuterated and non-deuterated Volinanserin to an in vitro or in vivo model, researchers can readily identify drug-related metabolites in complex biological samples.[15][16] The metabolites of Volinanserin will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms retained. This "isotope pattern" provides a clear signature to distinguish drug-related material from endogenous compounds.

Pharmacokinetic Studies

Deuterated compounds are instrumental in pharmacokinetic studies, particularly in determining bioavailability and examining drug-drug interactions.[][12][17] For instance, in a "microdosing" study, a small, non-pharmacologically active dose of the labeled compound can be administered to track its absorption, distribution, metabolism, and excretion (ADME) properties in humans with high sensitivity and safety.[15]

Data Interpretation and Quality Assurance

The reliability of quantitative data hinges on a robust, self-validating system. Key parameters to monitor during analysis include:

| Parameter | Acceptance Criteria | Rationale |

| Calibration Curve | r² > 0.99 | Ensures a linear relationship between concentration and response. |

| Quality Controls (QCs) | Within ±15% of nominal value | Verifies the accuracy and precision of the assay on each day of analysis. |

| Internal Standard Response | Consistent across all samples | Monitors for significant matrix effects or extraction inconsistencies. |

| Carryover | < 20% of the LLOQ in a blank injection after the highest standard | Ensures that residual analyte from a high-concentration sample does not affect the quantification of a subsequent low-concentration sample. |

Conclusion

This compound exemplifies the critical role of stable isotope-labeled compounds in modern drug research and development. Its primary function as an internal standard in quantitative bioanalysis ensures the generation of accurate and reliable data, which is fundamental for preclinical and clinical decision-making. Furthermore, its application in metabolite identification and pharmacokinetic studies provides deeper insights into the behavior of the parent drug, Volinanserin. The principles and methodologies outlined in this guide underscore the importance of this specialized research tool for scientists dedicated to advancing our understanding of pharmacology and developing new therapeutics.

References

-

Gaspari, M., & Cuda, G. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. Retrieved from [Link]

-

Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 619–628. Retrieved from [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. Retrieved from [Link]

-

Gaspari, M., & Cuda, G. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Retrieved from [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615–634. Retrieved from [Link]

-

ScienceDirect. (n.d.). Volinanserin. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Volinanserin. Retrieved from [Link]

-

Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

Wikipedia. (n.d.). Volinanserin. Retrieved from [Link]

-

Lee, H., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. ACS Omega, 8(40), 37482–37489. Retrieved from [Link]

-

Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-91. Retrieved from [Link]

-

Marek, G. J., et al. (2005). The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine. Neuropsychopharmacology, 30(12), 2205–2215. Retrieved from [Link]

-

MCE. (n.d.). Volinanserin-d4 hydrochloride (MDL100907-d4 hydrochloride). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 7. Volinanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Discovery and Synthesis of Volinanserin-d4 Hydrochloride Salt

This guide provides a comprehensive technical overview of Volinanserin-d4 hydrochloride salt, a critical tool in pharmaceutical research and development. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind its development, its synthesis, and its analytical characterization.

Introduction: The Significance of Volinanserin and the Need for a Deuterated Analog

Volinanserin, also known by its developmental code MDL 100,907, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2] This receptor is a key player in the central nervous system, involved in modulating mood, cognition, and perception.[3][4] Consequently, 5-HT2A receptor antagonists like Volinanserin have been investigated for their therapeutic potential in a range of neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[1][3]

In the realm of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. These pharmacokinetic studies often rely on the use of isotopically labeled internal standards to ensure the accuracy and precision of analytical measurements, typically by liquid chromatography-mass spectrometry (LC-MS).[5][6] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. They are chemically identical to the parent drug, ensuring they behave similarly during sample preparation and analysis, but their increased mass allows them to be distinguished by a mass spectrometer.[5] The development of this compound was driven by this need for a reliable internal standard in the bioanalysis of Volinanserin.

Strategic Synthesis of this compound

The synthesis of Volinanserin-d4 is strategically designed to introduce the deuterium atoms in a stable position that is not susceptible to metabolic loss or back-exchange. The most common approach involves the use of a deuterated starting material in the final steps of the synthesis of the parent molecule.

The synthesis of Volinanserin itself proceeds through a multi-step pathway, which can be adapted for the introduction of the deuterium label. A key step in the synthesis of Volinanserin is the N-alkylation of the piperidine ring of the precursor, (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, with 4-fluorophenethyl bromide.[1] For the synthesis of Volinanserin-d4, a deuterated version of this alkylating agent, 4-fluorophenethyl-d4 bromide, is utilized.

Visualizing the Synthetic Pathway

The following diagram illustrates the key final step in the synthesis of Volinanserin-d4, highlighting the introduction of the deuterium-labeled moiety.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for Volinanserin and related compounds, adapted for the synthesis of the deuterated analog.

Part 1: Synthesis of the Precursor, (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol

This chiral precursor is a key intermediate in the synthesis. Its preparation involves several steps, including the formation of a Weinreb amide, a Grignard reaction, and a stereoselective reduction, followed by chiral resolution. The synthesis of this precursor has been described in the scientific literature.[1]

Part 2: N-Alkylation with Deuterated Reagent

-

Reaction Setup: In a round-bottom flask, dissolve (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol in a suitable anhydrous solvent such as acetonitrile.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate, to the reaction mixture. This will act as a proton scavenger.

-

Addition of Deuterated Alkylating Agent: To the stirred suspension, add 4-fluorophenethyl-d4 bromide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude Volinanserin-d4 free base.

Part 3: Purification and Salt Formation

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to yield pure Volinanserin-d4.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Data Presentation

The successful synthesis of this compound must be confirmed by rigorous analytical characterization to ensure its identity, purity, and isotopic enrichment.

Key Analytical Techniques

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, which will be higher than that of the non-deuterated Volinanserin due to the presence of four deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the protons that have been replaced by deuterium. 13C NMR and other specialized NMR techniques can further confirm the structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product, ensuring that the desired (R)-enantiomer is the major component.[7]

Typical Analytical Data

The following table summarizes the expected analytical data for this compound.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C22H24D4ClFNO3 |

| Molecular Weight | 413.95 g/mol |

| Exact Mass | 413.23 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity (HPLC) | ≥98% |

| Enantiomeric Purity | ≥98% (R)-enantiomer |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS.

Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the typical workflow for using Volinanserin-d4 as an internal standard.

Caption: Bioanalytical workflow using Volinanserin-d4 internal standard.

By adding a known amount of Volinanserin-d4 to each sample and standard, any variability in sample extraction, injection volume, or instrument response can be normalized. The concentration of Volinanserin in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The discovery and synthesis of this compound represent a crucial advancement in the analytical toolset for the development of Volinanserin and other 5-HT2A receptor antagonists. Its role as a stable, isotopically labeled internal standard is indispensable for generating high-quality, reliable pharmacokinetic and bioanalytical data. This guide has provided a detailed overview of the rationale, synthesis, and application of this important research compound, underscoring the synergy between synthetic chemistry and analytical science in modern drug development.

References

-

Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis, 88, 239-245. [Link]

-

Wikipedia contributors. (2023). Volinanserin. Wikipedia, The Free Encyclopedia. [Link]

-

Patsnap. (2024). What are 5-HT2A receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Jaster, A. M., et al. (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. Psychopharmacology, 239(6), 1665–1677. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]

Sources

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Volinanserin-d4 Hydrochloride Salt

Abstract

This technical guide provides a comprehensive overview of Volinanserin-d4 hydrochloride salt, a deuterated analog of the potent and selective serotonin 5-HT2A receptor antagonist, Volinanserin. We delve into the molecular structure, physicochemical properties, and the critical role of deuterium substitution. The guide elucidates the mechanism of action of Volinanserin at the 5-HT2A receptor, detailing the associated Gq signaling cascade. The primary application of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for robust bioanalytical quantification is thoroughly examined, supported by a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a definitive resource on this essential analytical standard.

Introduction: The Significance of Volinanserin and its Deuterated Analog

Volinanserin, also known as MDL 100,907, is a highly selective and potent antagonist of the serotonin 5-HT2A receptor.[1][2] It has been investigated for its potential therapeutic applications in treating schizophrenia and sleep maintenance insomnia.[1][3] While clinical development was discontinued, Volinanserin remains a critical tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT2A receptor.[4][5]

The introduction of this compound addresses a critical need in analytical chemistry and drug metabolism studies. As a stable isotope-labeled (SIL) version of Volinanserin, it serves as the gold standard internal standard for quantitative bioanalysis.[5] The four deuterium atoms provide a distinct mass shift without significantly altering the physicochemical properties, ensuring it co-elutes with the unlabeled analyte during chromatographic separation.[5] This allows for precise and accurate quantification by correcting for variability in sample preparation, matrix effects, and instrument response.[6]

Molecular Structure and Physicochemical Properties

The key distinction of Volinanserin-d4 lies in the substitution of four hydrogen atoms with deuterium on the ethyl chain attached to the piperidine nitrogen. This strategic placement minimizes the potential for isotopic exchange under typical biological and analytical conditions.

Chemical Structure of Volinanserin-d4

-

Synonyms: MDL 100,907-d4, M 100,907-d4

-

IUPAC Name: (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol Hydrochloride

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for preparing stock solutions and standards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |

| Molecular Weight | 413.95 g/mol | [5] |

| Appearance | White to yellow solid powder | [1] |

| Storage | Store at -20°C for long-term stability | |

| Solubility | Soluble in DMSO (≥75 mg/mL), Ethanol (≥75 mg/mL), and sparingly in water (<1 mg/mL).[8] For aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO or DMF.[2] |

Synthesis Overview

The synthesis of Volinanserin has been reported, and the deuterated analog follows a similar pathway with the introduction of a deuterated starting material.[9] A common strategy involves the alkylation of the piperidine nitrogen with a deuterated 4-fluorophenethyl bromide or a similar electrophile.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Volinanserin-d4.

Mechanism of Action: 5-HT2A Receptor Antagonism

Volinanserin functions as a potent and highly selective antagonist at the serotonin 5-HT2A receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] Its selectivity is a key feature, showing over 300-fold lower affinity for 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[1][2]

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 protein.[10] Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This signaling cascade modulates a wide range of downstream cellular responses, including neuronal excitability and gene expression.

Volinanserin, by acting as an antagonist, binds to the 5-HT2A receptor but does not elicit this signaling cascade. It competitively blocks serotonin from binding, thereby inhibiting the downstream effects.

5-HT2A Receptor Signaling Pathway (Antagonized by Volinanserin)

Sources

- 1. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Volinanserin-d4 Hydrochloride Salt_北京科量技术有限公司 [gjbzwzw.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. msudenver.edu [msudenver.edu]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Volinanserin-d4 Hydrochloride Salt as a 5-HT2A Receptor Antagonist

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of Volinanserin-d4 hydrochloride salt, a deuterated isotopologue of the potent and selective 5-HT2A receptor antagonist, Volinanserin (also known as MDL 100,907). This document delves into the rationale for deuteration, the compound's mechanism of action, detailed protocols for its characterization, and analytical methodologies for its quantification. The insights provided herein are intended to equip researchers in neuroscience, pharmacology, and drug development with the technical knowledge required to effectively utilize Volinanserin-d4 as a research tool for investigating the serotonergic system and as a potential therapeutic agent.

Introduction: The Rationale for this compound

Volinanserin is a highly selective 5-HT2A receptor antagonist that has been instrumental in elucidating the physiological and pathological roles of this receptor.[1][2] It has been investigated in clinical trials for conditions such as insomnia, schizophrenia, and depression.[1][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, mediating a wide range of effects from psychedelic experiences to mood regulation.[4]

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a modern approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 (CYP) system.[6] This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5]

Volinanserin-d4 is a deuterated form of Volinanserin where four hydrogen atoms have been replaced by deuterium. This modification is intended to slow its metabolism, thereby improving its pharmacokinetic properties without altering its fundamental pharmacodynamic activity at the 5-HT2A receptor.[6] The hydrochloride salt form is utilized to improve the compound's solubility and stability, facilitating its use in experimental and formulation settings.[7]

Physicochemical Properties

The hydrochloride salt of Volinanserin-d4 is typically a white to off-white solid. While specific experimental data for the deuterated form's physicochemical properties are not widely published, they are expected to be very similar to the parent compound, with potential slight differences in melting point and solubility as has been observed with other deuterated molecules.[6]

| Property | Value (Volinanserin-d4 HCl) | Source(s) |

| CAS Number | 1217617-73-6 | [8] |

| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [8] |

| Molecular Weight | 413.96 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO and Methanol | Inferred |

Mechanism of Action: Selective 5-HT2A Receptor Antagonism

Volinanserin acts as a potent and selective antagonist at the 5-HT2A receptor.[9] The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[4] Upon activation by the endogenous agonist serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

Volinanserin, by binding to the 5-HT2A receptor, competitively inhibits the binding of serotonin and other agonists, thereby blocking the downstream signaling cascade. This antagonistic action is the basis for its therapeutic potential in conditions where 5-HT2A receptor hyperactivity is implicated.

Figure 2: Plausible Synthetic Workflow for this compound.

Experimental Protocols for In Vitro Characterization

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Volinanserin-d4 for the 5-HT2A receptor through competition with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human 5-HT2A receptors

-

[³H]-Ketanserin (Radioligand)

-

This compound (Test Compound)

-

Serotonin (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes (typically 10-20 µg protein/well), and increasing concentrations of Volinanserin-d4.

-

Radioligand Addition: Add [³H]-Ketanserin at a final concentration close to its Kd value (e.g., 0.5-1.0 nM).

-

Non-Specific Binding: In separate wells, add a high concentration of a non-labeled ligand like serotonin (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Volinanserin-d4 by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]

Calcium Flux Functional Assay

This assay measures the ability of Volinanserin-d4 to antagonize agonist-induced intracellular calcium mobilization. [8] Materials:

-

CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Serotonin (Agonist)

-

This compound (Antagonist)

-

Black-walled, clear-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader with kinetic reading and automated injection capabilities

Protocol:

-

Cell Plating: Seed cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of Volinanserin-d4 to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Place the plate in the fluorescence reader and initiate the kinetic read. After establishing a baseline fluorescence, automatically inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Data Acquisition: Continuously measure the fluorescence intensity for 1-2 minutes to capture the calcium transient.

-

Data Analysis: Calculate the antagonist's potency by determining the IC50 value from the concentration-response curve of the inhibition of the serotonin-induced calcium flux.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more proximal measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates. [11][12] Materials:

-

Cells expressing the human 5-HT2A receptor

-

[³H]-myo-inositol

-

Inositol-free medium

-

LiCl solution (to inhibit inositol monophosphatase)

-

Serotonin (Agonist)

-

This compound (Antagonist)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Protocol:

-

Cell Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl and varying concentrations of Volinanserin-d4.

-

Stimulation: Add serotonin to stimulate the cells for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

-

IP Isolation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Elute the total inositol phosphates.

-

Quantification: Measure the radioactivity of the eluted fractions by liquid scintillation counting.

-

Data Analysis: Determine the IC50 of Volinanserin-d4 for the inhibition of serotonin-stimulated IP accumulation.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological matrices. [13]A validated LC-MS/MS method is crucial for pharmacokinetic studies of Volinanserin-d4.

Sample Preparation:

-

Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add an internal standard (IS), which would ideally be a more heavily deuterated version of Volinanserin (e.g., Volinanserin-d8), followed by a protein precipitating agent like acetonitrile.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Exemplary):

-

LC System: A UHPLC system for rapid and efficient separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Volinanserin-d4 and the internal standard. These would be determined experimentally.

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. [14]

Conclusion

This compound represents a valuable tool for researchers studying the 5-HT2A receptor. Its deuteration offers the potential for an improved pharmacokinetic profile, making it a compelling candidate for both preclinical and potentially clinical investigations. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for its in vitro characterization and in vivo quantification. As our understanding of the serotonergic system continues to evolve, the precise and reliable use of tools like Volinanserin-d4 will be paramount in advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Med. Chem., 2023, 14, 1104-1111. Available from: [Link]

-

Volinanserin. Wikipedia. Available from: [Link]

-

Cerebral 5-HT release correlates with [11C]Cimbi36 PET measures of 5-HT2A receptor occupancy in the pig brain. J. Cereb. Blood Flow Metab., 2017, 37(12), 3746-3757. Available from: [Link]

-

4-Fluorophenethyl Bromide-d4. CRO SPLENDID LAB. Available from: [Link]

-

Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. J. Sep. Sci., 2019, 42(15), 2465-2472. Available from: [Link]

-

Volinanserin (INN). Wikipedia. Available from: [Link]

-

Time course of 5-HT-dependent accumulation of inositol and inositol phosphates in fly salivary glands. ResearchGate. Available from: [Link]

-

Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... ResearchGate. Available from: [Link]

-

Equilibrium modeling of 5-HT(2A) receptors with [18F]deuteroaltanserin and PET: feasibility of a constant infusion paradigm. Nucl. Med. Biol., 2001, 28(1), 51-8. Available from: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 2022, 27(11), 3603. Available from: [Link]

-

Guidelines to PET measurements of the target occupancy in the brain for drug development. EJNMMI Res., 2016, 6(1), 64. Available from: [Link]

-

Neurochemical characterization of 5-HT2AR partial agonists with simultaneous PET-MRI. bioRxiv, 2023. Available from: [Link]

-

An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. Available from: [Link]

-

Physiochemical assessment of pharmaceutical salt forms. Journal of Ayurveda and Integrated Medical Sciences, 2023, 8(11), 126-133. Available from: [Link]

-

Deuterated drug. Wikipedia. Available from: [Link]

-

Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. Psychopharmacology (Berl), 2022, 239(6), 1665-1677. Available from: [Link]

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 2016, 8(18), 1941-1956. Available from: [Link]

-

Volinanserin – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Effects of volinanserin on DOI–induced HTR in mice (a, b, c) and ICSS... ResearchGate. Available from: [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharm Dev Technol, 2013, 18(1), 249-57. Available from: [Link]

-

Neurochemical characterization of 5-HT2AR partial agonists with simultaneous PET-MRI. bioRxiv, 2023. Available from: [Link]

-

LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. Available from: [Link]

-

Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chem Neurosci, 2016, 7(12), 1750-1759. Available from: [Link]

-

High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. J Neurochem, 1999, 72(5), 2127-34. Available from: [Link]

-

5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes. Eur J Pharmacol, 1988, 147(3), 399-408. Available from: [Link]

-

CAS No : 1189661-61-7| Chemical Name : 4-Fluorophenethyl Bromide-d4. Pharmaffiliates. Available from: [Link]

-

HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. Available from: [Link]

-

Ki and IC50 values : r/Biochemistry. Reddit. Available from: [Link]

-

Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Med Chem Lett, 2024, 15(5), 731-738. Available from: [Link]

-

Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Curr Protoc Immunol, 2008, Chapter 11, Unit 11.11. Available from: [Link]

-

Volinanserin - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

-

The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available from: [Link]

-

Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. J Biol Chem, 1996, 271(25), 14672-5. Available from: [Link]

-

Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 2017, 3(4), 98-111. Available from: [Link]

Sources

- 1. bu.edu [bu.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Volinanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 14. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Investigator's Compendium to Volinanserin-d4 Hydrochloride Salt: A Technical Guide for Neuroscience Research

Abstract

This technical guide provides an in-depth exploration of Volinanserin-d4 hydrochloride salt, a critical tool for neuroscience research. Volinanserin is a highly potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key player in the pathophysiology of numerous neuropsychiatric disorders. The incorporation of deuterium (d4) offers significant advantages for specific research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, practical guidance for its use in various experimental paradigms, and the scientific rationale behind its application.

Introduction: The Significance of the 5-HT2A Receptor and the Role of Volinanserin

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is extensively distributed throughout the central nervous system and is implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and perception.[1][2] Dysregulation of 5-HT2A receptor signaling is a hallmark of several neuropsychiatric conditions, such as schizophrenia, depression, and anxiety disorders.[1] Consequently, the 5-HT2A receptor has emerged as a pivotal target for therapeutic intervention.

Volinanserin (also known as MDL 100,907) is a highly selective 5-HT2A receptor antagonist with a high binding affinity (Ki of 0.36 nM) and over 300-fold selectivity against other receptors like 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[3][4] This remarkable selectivity makes it an invaluable research tool for dissecting the specific roles of the 5-HT2A receptor in complex neural circuits and behaviors.

The Deuterium Advantage: Why Volinanserin-d4?

The "d4" designation in this compound signifies the replacement of four hydrogen atoms with their stable, heavier isotope, deuterium.[5] This isotopic substitution, while minimally altering the molecule's fundamental chemical properties, confers significant analytical advantages. The primary rationale for utilizing deuterated compounds in research lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This can lead to:

-